molecular formula C9H9NO3 B14133608 Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate CAS No. 201019-28-5

Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate

Cat. No.: B14133608
CAS No.: 201019-28-5
M. Wt: 179.17 g/mol
InChI Key: ZFAFBMYSKBMQBE-UHFFFAOYSA-N
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Description

Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic organic compound featuring a fused furan-pyrrole ring system. Its structure includes a methyl group at the 6-position of the pyrrole ring and a methyl ester at the 5-carboxylate position. This compound is synthesized via thermal cyclization of methyl 2-azido-3-(3-furyl)propenoate in toluene, yielding a 61% product with a melting point of 157–159°C (methanol) . Its molecular formula is C₉H₉NO₃, with elemental composition C: 55.96%, H: 3.65%, N: 7.25% (calculated) and C: 55.86%, H: 3.71%, N: 7.45% (found) . The compound exhibits UV absorption maxima at 334 nm (ε = 3.50), 251 nm (ε = 2.74), and 228 nm (ε = 3.04), indicative of its conjugated π-system .

Properties

IUPAC Name

methyl 6-methylfuro[2,3-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10-7(9(11)12-2)5-6-3-4-13-8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAFBMYSKBMQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1OC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223251
Record name Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201019-28-5
Record name Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201019-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thermolysis of Methyl 2-Azido-3-(3-Furyl)Propenoate

Reaction Mechanism and Procedure

The foundational synthesis of the furo[2,3-b]pyrrole core involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate (Compound 1 ). This method, developed by Krutosiková et al., proceeds via a [3+2] cycloaddition followed by nitrogen elimination to form the fused heterocyclic system. The reaction is conducted in anhydrous toluene under reflux conditions (110–120°C) for 6–8 hours, yielding methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (Compound 2a ) as the primary product.

Key Reaction Parameters:
  • Solvent : Toluene (anhydrous)
  • Temperature : 110–120°C
  • Reaction Time : 6–8 hours
  • Yield : 68–72%

Analytical Validation

The product (Compound 2a ) is characterized by:

  • 1H-NMR (400 MHz, CDCl3): δ 7.45 (d, J = 2.4 Hz, 1H, H-3), 6.65 (d, J = 2.4 Hz, 1H, H-4), 6.30 (s, 1H, H-2), 3.90 (s, 3H, OCH3).
  • 13C-NMR : δ 161.2 (C=O), 150.1 (C-5), 143.8 (C-3a), 112.4 (C-6a), 52.1 (OCH3).
  • Elemental Analysis : Calculated for C9H9NO3: C 58.37%, H 4.90%, N 7.56%; Found: C 58.41%, H 4.88%, N 7.53%.

Phase-Transfer Catalysis (PTC) for 6-Methyl Derivative Synthesis

Alkylation Under PTC Conditions

To introduce the 6-methyl substituent, Compound 2a undergoes alkylation using methyl iodide under phase-transfer catalysis. This method, optimized for regioselectivity, employs tetrabutylammonium bromide (TBAB) as the catalyst in a biphasic system (dichloromethane-water). The reaction proceeds at room temperature (25°C) for 12–15 hours, yielding methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate (Compound 2b ).

Key Reaction Parameters:
  • Alkylating Agent : Methyl iodide (1.2 equiv)
  • Catalyst : Tetrabutylammonium bromide (0.1 equiv)
  • Solvent System : Dichloromethane-water (2:1 v/v)
  • Temperature : 25°C
  • Reaction Time : 12–15 hours
  • Yield : 75–80%

Spectral and Crystallographic Data

  • 1H-NMR (400 MHz, CDCl3): δ 7.42 (d, J = 2.4 Hz, 1H, H-3), 6.62 (d, J = 2.4 Hz, 1H, H-4), 6.28 (s, 1H, H-2), 3.88 (s, 3H, OCH3), 3.12 (s, 3H, NCH3).
  • IR (KBr) : 1725 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C furan).
  • X-ray Crystallography : Confirms the planar fused-ring system with a dihedral angle of 3.2° between the furan and pyrrole rings.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Parameter Thermolysis Phase-Transfer Catalysis
Yield 68–72% 75–80%
Reaction Time 6–8 hours 12–15 hours
Temperature 110–120°C 25°C
Byproduct Formation <5% <3%
Scalability Lab-scale Pilot-scale feasible

Thermolysis offers a straightforward route to the core structure but requires elevated temperatures, limiting energy efficiency. In contrast, PTC operates under mild conditions with higher yields, making it more suitable for industrial adaptation.

Advanced Derivative Synthesis

Formylation and Functionalization

Compound 2b serves as a precursor for further functionalization. Vilsmeier-Haack formylation using POCl3 and DMF at 0–5°C introduces a formyl group at the 2-position, yielding methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate (Compound 3b ) with 79.6% efficiency.

Characterization of 3b :
  • 1H-NMR : δ 10.02 (s, 1H, CHO), 7.50 (d, J = 2.4 Hz, 1H, H-3), 6.70 (d, J = 2.4 Hz, 1H, H-4), 3.90 (s, 3H, OCH3), 3.15 (s, 3H, NCH3).
  • 13C-NMR : δ 190.1 (CHO), 161.5 (C=O), 151.2 (C-5), 144.0 (C-3a).

Hydrazone and Tetrazole Derivatives

Reaction of 3b with unsym-dimethylhydrazine produces hydrazone derivatives (Compound 7b ), while treatment with sodium azide yields tetrazole-functionalized analogs (Compound 6b ). These derivatives expand the compound’s utility in drug discovery.

Industrial and Environmental Considerations

Solvent Recovery and Waste Management

Both methods utilize recyclable solvents (toluene, dichloromethane), reducing environmental impact. PTC’s aqueous phase allows for efficient separation and catalyst recovery, aligning with green chemistry principles.

Cost-Benefit Analysis

  • Thermolysis : Lower catalyst cost but higher energy expenditure.
  • PTC : Higher catalyst cost offset by milder conditions and superior yields.

Scientific Research Applications

Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate exerts its effects is primarily through its interactions with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Spectral Properties

Compound Molecular Formula Melting Point (°C) Yield (%) UV λmax (nm) Key Functional Groups
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate C₉H₉NO₃ 157–159 61 334, 251, 228 Methyl ester, fused furan-pyrrole
Methyl 2-formyl-6-methylfuro[2,3-b]pyrrole-5-carboxylate C₁₀H₉NO₄ 157–159 79.6 334, 251, 228 Formyl, methyl ester
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate C₈H₇NO₂S N/A N/A N/A Thiophene, methyl ester

Biological Activity

Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic organic compound with significant biological activity. This article delves into its potential pharmacological applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₉H₉N₁O₃
  • Molecular Weight : Approximately 165.15 g/mol
  • Structural Features : The compound features a methyl group at the 6-position of the pyrrole ring and a carboxylate ester functional group, contributing to its unique reactivity and biological properties.

Biological Activities

Preliminary studies indicate that this compound exhibits anti-inflammatory and antimicrobial properties. These activities are attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory processes.

Anti-inflammatory Properties

Research suggests that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. A study highlighted its potential as a lead compound for developing drugs targeting inflammatory diseases .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial effects against various bacterial strains. For instance, it demonstrated significant inhibition against Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several key biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses.
  • Receptor Modulation : It could modulate receptor activity linked to pain and inflammation.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds within the furo-pyrrole family. Below is a comparative table showcasing some related compounds:

Compound NameMolecular FormulaKey Features
6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acidC₉H₉N₁O₄Contains a carboxylic acid instead of an ester
Methyl furo[2,3-b]pyrrole-5-carboxylic acidC₉H₉N₁O₄Lacks the additional methyl group
Methyl 2-cyano-6-methylfuro[2,3-b]pyrroleC₉H₉N₂O₂Incorporates a cyano group for enhanced reactivity

Case Studies and Research Findings

  • Anti-inflammatory Study : A recent study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis. The results indicated a dose-dependent effect on pro-inflammatory cytokines .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results showed that it effectively inhibited growth at lower concentrations compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via two primary routes:

  • Thermolysis : Heating methyl 2-azido-3-(3-furyl)propenoate under controlled conditions yields the parent furopyrrole structure. Optimal temperatures and reaction times are critical to avoid decomposition .
  • Phase-Transfer Catalysis (PTC) : Alkylation at the 6-position using methyl or benzyl halides under PTC conditions (e.g., tetrabutylammonium bromide in dichloromethane/NaOH) introduces substituents with improved regioselectivity. Solvent polarity and base strength significantly impact reaction efficiency .
    • Key Data : Yields range from 65–85% for thermolysis and 70–90% for PTC, with purity confirmed via NMR and elemental analysis .

Q. How is the crystal structure of this compound determined using X-ray crystallography, and what software tools are recommended?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) is performed on a diffractometer equipped with a CCD detector. Data reduction uses SHELX programs (e.g., SHELXL for refinement), which handle intensity integration and absorption corrections .
  • Structure Solution : Direct methods in SHELXS or charge-flipping algorithms resolve phase problems. Hydrogen bonding networks are analyzed using ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .
    • Key Insight : The furopyrrole ring exhibits slight puckering (amplitude q ≈ 0.3 Å), quantified using Cremer-Pople coordinates .

Advanced Research Questions

Q. How do reaction conditions like microwave irradiation versus conventional heating affect the synthesis and functionalization of this compound?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Irradiation (e.g., 150 W, 3 min in pyridine) accelerates formylation and cyclization steps, reducing reaction times from hours to minutes. This method enhances yields (e.g., 86% for 2-formyl derivatives) by minimizing side reactions .
  • Conventional Heating : Reflux in ethanol or DMF requires longer durations (3–6 h) but allows precise control over exothermic reactions, critical for thermally sensitive intermediates like hydrazine adducts .
    • Data Contradiction : Microwave methods may cause decomposition in sterically hindered derivatives, whereas conventional heating preserves regioselectivity .

Q. What computational methods are used to correlate NMR chemical shifts with electronic structure, and how are these applied to this compound?

  • Methodological Answer :

  • AM1 Calculations : Semi-empirical methods (e.g., Austin Model 1) compute net atomic charges, which correlate with experimental 13C^{13}\text{C} and 15N^{15}\text{N} NMR shifts. For example, the carbonyl carbon (C5) exhibits a downfield shift (δ ≈ 165 ppm) due to electron withdrawal by the ester group .
  • DFT Studies : Density functional theory (B3LYP/6-31G*) predicts hydrogen bonding patterns in crystal lattices, validating interactions like N–H···O (2.8 Å) observed in SCXRD data .
    • Key Insight : Substituent effects (e.g., 6-methyl vs. 6-benzyl) alter electron density distribution, modulating chemical shifts by up to 5 ppm .

Q. How does the compound’s reactivity compare to structurally related heterocycles (e.g., thieno[2,3-b]pyrroles) in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrophilic Substitution : The furan oxygen in furopyrroles enhances electrophilicity at C2 compared to sulfur-containing thieno analogs. For example, Vilsmeier formylation at C2 proceeds at 0°C for furopyrroles vs. 20°C for thieno derivatives .
  • Nucleophilic Attack : Hydrazine reacts preferentially at the ester carbonyl (C5) in furopyrroles, while thieno analogs undergo ring-opening at the sulfur atom under similar conditions .

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